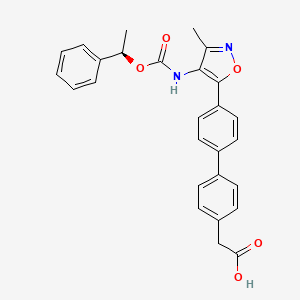
AM095 free acid
説明
AM095 free acid is a potent LPA1 receptor antagonist . It has been shown to inhibit GTPγS binding to CHO cell membranes overexpressing recombinant human or mouse LPA1 with IC50 values of 0.98 and 0.73 μM, respectively .
Physical And Chemical Properties Analysis
AM095 free acid has a molecular weight of 456.49 and a predicted density of 1.278±0.06 g/cm3 . Its boiling point is predicted to be 641.9±55.0 °C . It is soluble in DMSO .科学的研究の応用
1. Neurology: Reducing Brain Damage After Cerebral Ischemia
- Summary of the Application : AM095, a selective LPA1 antagonist, was used as a pharmacological tool to address the role of LPA1 in ischemic brain damage . The study aimed to understand the therapeutic potential of targeting LPA1 in cerebral ischemia.
- Methods of Application : A mouse model of transient middle cerebral artery occlusion (tMCAO) was used. AM095 was administered immediately after reperfusion .
- Results : AM095 administration attenuated brain damage such as brain infarction and neurological deficit at 1 day after tMCAO. It also reduced numbers and soma size of activated microglia, reversed their morphology into less toxic one, and reduced microglial proliferation .
2. Nephrology: Preventing Podocyte Damage in Diabetic Nephropathy
- Summary of the Application : AM095, a specific LPAR1 inhibitor, was investigated for its effects on podocytes from streptozotocin (STZ)-induced diabetic mice . The study aimed to understand the role of LPA in podocyte damage and its underlying mechanisms in Diabetic Nephropathy (DN).
- Methods of Application : Podocytes from STZ-induced diabetic mice were treated with LPA in the presence or absence of AM095 .
- Results : AM095 administration inhibited podocyte loss, NLRP3 inflammasome factor expression, and cell death in STZ-induced diabetic mice .
3. Pharmacology: Inhibition of GTPγS Binding
- Summary of the Application : AM095 free acid was used to inhibit GTPγS binding to Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1 . This study aimed to understand the role of LPA1 in GTPγS binding.
- Methods of Application : CHO cell membranes overexpressing recombinant human or mouse LPA1 were treated with AM095 .
- Results : AM095 inhibited GTPγS binding with IC50 values of 0.98 and 0.73 μM, respectively . AM095 has high oral bioavailability and a moderate half-life and is well tolerated at the doses tested in rats and dogs after oral and intravenous dosing .
4. Molecular Biology: LPA1 Antagonist
- Summary of the Application : AM095 free acid was used as a potent LPA1 receptor antagonist . This study aimed to understand the role of LPA1 in various biological processes.
- Methods of Application : Recombinant human or mouse LPA1 were treated with AM095 .
- Results : AM095 showed potent antagonistic activity against LPA1 with IC50 values of 0.98 and 0.73 μM for recombinant human or mouse LPA1 respectively .
5. Molecular Biology: Inhibition of GTPγS Binding
- Summary of the Application : AM095 free acid was used to inhibit GTPγS binding to Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1 . This study aimed to understand the role of LPA1 in GTPγS binding.
- Methods of Application : CHO cell membranes overexpressing recombinant human or mouse LPA1 were treated with AM095 .
- Results : AM095 inhibited GTPγS binding with IC50 values of 0.98 and 0.73 μM, respectively . AM095 has high oral bioavailability and a moderate half-life and is well tolerated at the doses tested in rats and dogs after oral and intravenous dosing .
6. Pharmacology: LPA1 Antagonist
- Summary of the Application : AM095 free acid was used as a potent LPA1 receptor antagonist . This study aimed to understand the role of LPA1 in various biological processes.
- Methods of Application : Recombinant human or mouse LPA1 were treated with AM095 .
- Results : AM095 showed potent antagonistic activity against LPA1 with IC50 values of 0.98 and 0.73 μM for recombinant human or mouse LPA1 respectively .
Safety And Hazards
When handling AM095 free acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDDRUPAICPXIN-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673108 | |
| Record name | {4'-[3-Methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid | |
CAS RN |
1228690-36-5 | |
| Record name | [4′-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228690-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4'-[3-Methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



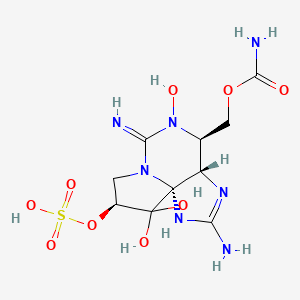






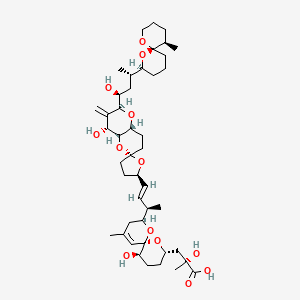
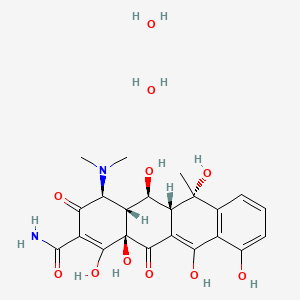
![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)
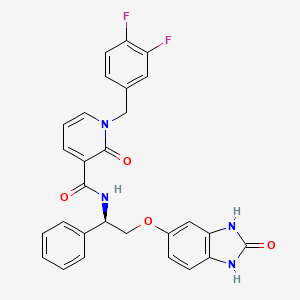
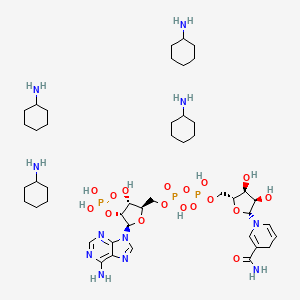
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)
